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Compound of Interest

Compound Name: (S)-4-Chloro-3-hydroxybutyronitrile

Cat. No.: B041325 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
(3S)-4-Chloro-3-hydroxybutanenitrile, a pivotal chiral building block, holds significant

importance in the pharmaceutical industry. Its stereospecific structure is fundamental to the

synthesis of a range of high-value therapeutic agents, most notably the blockbuster statin

drugs, including atorvastatin and rosuvastatin, which are cornerstones in the management of

hypercholesterolemia. This technical guide provides an in-depth overview of (3S)-4-chloro-3-

hydroxybutanenitrile, encompassing its chemical identity, physicochemical properties, detailed

synthesis protocols, and its critical role in the development of key pharmaceuticals. Special

emphasis is placed on the comparative analysis of chemical and biocatalytic synthesis routes,

analytical methodologies for quality control, and the biochemical pathways targeted by the

drugs derived from this versatile intermediate.

Chemical Identity and Properties
The unequivocal identification and characterization of (3S)-4-chloro-3-hydroxybutanenitrile are

paramount for its application in pharmaceutical synthesis.

IUPAC Name: (3S)-4-chloro-3-hydroxybutanenitrile[1][2]

Synonyms: (S)-4-Chloro-3-hydroxybutyronitrile, (S)-(-)-4-Chloro-3-hydroxybutyronitrile
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CAS Number: 127913-44-4[1][3]

Molecular Formula: C₄H₆ClNO[3]

Molecular Weight: 119.55 g/mol [3]

The key physicochemical and spectroscopic data for 4-chloro-3-hydroxybutyronitrile are

summarized in the tables below for ease of reference.

Table 1: Physicochemical Properties
Property Value Reference

Appearance Colorless to light yellow liquid --INVALID-LINK--

Boiling Point 110 °C @ 1 mmHg --INVALID-LINK--

Density 1.250 g/mL at 20 °C --INVALID-LINK--

Refractive Index (n²⁰/D) 1.474 --INVALID-LINK--

Table 2: Spectroscopic Data for 4-Chloro-3-
hydroxybutyronitrile
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Technique Parameter
Characteristic
Data/Region (in
CDCl₃)

Information
Obtained

¹H NMR Chemical Shift (δ)

4.21 (1H, m), 3.66

(2H, d, J=5.6 Hz),

3.03 (1H, d, J=5.6 Hz,

OH), 2.73 (2H, m)[4]

Proton environment

and connectivity

¹³C NMR Chemical Shift (δ)
117.1, 67.3, 47.3,

23.3[4]

Carbon skeleton

confirmation

Infrared (IR) Frequency (cm⁻¹)

~3400 cm⁻¹ (broad,

O-H stretch), ~2250

cm⁻¹ (sharp, C≡N

stretch), ~850-550

cm⁻¹ (C-Cl stretch)[5]

Identification of key

functional groups

Mass Spectrometry Molecular Ion (M⁺)
m/z 119/121 (approx.

3:1 ratio)[5]

Confirmation of

molecular weight and

presence of chlorine

Role in Drug Development: Precursor to Statins
(3S)-4-Chloro-3-hydroxybutanenitrile is a crucial intermediate in the synthesis of several

cholesterol-lowering drugs known as statins. These drugs act by inhibiting HMG-CoA

reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.

Cholesterol Biosynthesis Pathway and Statin Action
The synthesis of cholesterol is a complex, multi-step process that begins with acetyl-CoA.

HMG-CoA reductase catalyzes the conversion of HMG-CoA to mevalonate, a committed step in

this pathway. By inhibiting this enzyme, statins reduce the endogenous production of

cholesterol, leading to a decrease in circulating low-density lipoprotein (LDL) cholesterol levels.
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Figure 1: Inhibition of HMG-CoA Reductase by Statins.

Synthesis of Atorvastatin
The chiral side chain of atorvastatin is constructed using (3S)-4-chloro-3-hydroxybutanenitrile.

A simplified workflow illustrating the key transformations is presented below.

(3S)-4-Chloro-3-
hydroxybutanenitrile Side-chain Intermediate

Functional Group
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Figure 2: Simplified workflow for Atorvastatin synthesis.

Experimental Protocols
The synthesis of (3S)-4-chloro-3-hydroxybutanenitrile can be achieved through various

methods. Below are detailed protocols for a conventional chemical synthesis and a more

recent biocatalytic approach.

Chemical Synthesis via Ring Opening of (S)-
Epichlorohydrin
This method involves the nucleophilic ring-opening of (S)-epichlorohydrin with a cyanide

source.
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Materials:

(S)-epichlorohydrin

Sodium cyanide (or potassium cyanide)

Citric acid (or other suitable acid for pH control)

Water

Ethyl acetate

Anhydrous sodium sulfate

Sodium chloride

Procedure:

To a reactor charged with water, add (S)-epichlorohydrin.

Under vigorous stirring and temperature control (22-25 °C), slowly and simultaneously add

aqueous solutions of sodium cyanide and citric acid. Maintain the pH of the reaction mixture

between 7.5 and 8.7.

After the addition is complete, continue stirring for several hours to ensure the reaction goes

to completion.

Upon reaction completion, add sodium chloride to the mixture to facilitate phase separation.

Extract the aqueous phase with ethyl acetate.

Combine the organic extracts and dry over anhydrous sodium sulfate.

Filter the drying agent and concentrate the filtrate under reduced pressure.

Purify the crude product by vacuum distillation to yield (3S)-4-chloro-3-hydroxybutanenitrile.

Expected Yield and Purity: Yields of over 90% with chemical purity exceeding 99% and high

enantiomeric excess have been reported for this method on an industrial scale.
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Figure 3: Workflow for the chemical synthesis.

Biocatalytic Synthesis
This environmentally benign approach utilizes enzymes for the stereoselective synthesis of the

target molecule, often avoiding the direct use of highly toxic cyanide reagents in the main chiral

step. One such method involves the kinetic resolution of a racemic precursor followed by

transformation to the desired enantiomer.

Materials:

Racemic 5-(chloromethyl)-4,5-dihydroisoxazole
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Aldoxime dehydratase (OxdA) mutant (e.g., OxdA-L318I)

Potassium phosphate buffer (KPB)

Dimethyl sulfoxide (DMSO)

Sodium dithionite (Na₂S₂O₄)

Triethylamine

Acetonitrile

Procedure:

Kinetic Resolution:

Prepare a reaction mixture containing racemic 5-(chloromethyl)-4,5-dihydroisoxazole, the

OxdA mutant enzyme, and sodium dithionite in a potassium phosphate buffer with DMSO

as a co-solvent.

Stir the mixture at room temperature. The enzyme will selectively convert the (R)-

enantiomer of the substrate to (R)-4-chloro-3-hydroxybutanenitrile, leaving behind the

unreacted (S)-5-(chloromethyl)-4,5-dihydroisoxazole with high enantiomeric excess.

Transformation of the (S)-enantiomer:

Isolate the (S)-5-(chloromethyl)-4,5-dihydroisoxazole from the kinetic resolution mixture.

Dissolve the isolated (S)-enantiomer in acetonitrile.

Add triethylamine to the solution and stir to facilitate the transformation into (S)-4-chloro-3-

hydroxybutanenitrile.

Purification:

Purify the final product by appropriate chromatographic techniques.
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Advantages: This method can achieve very high enantiomeric excess ( >99% ee) and avoids

the use of cyanide in the key stereoselective step, offering a greener synthetic route.[6]

Racemic 5-(chloromethyl)-4,5-dihydroisoxazole
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Figure 4: Workflow for the biocatalytic synthesis.

Analytical Methods for Quality Control
Rigorous analytical control is essential to ensure the chemical and stereochemical purity of

(3S)-4-chloro-3-hydroxybutanenitrile for its use in pharmaceutical manufacturing.

Determination of Chemical Purity
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Gas chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the

primary techniques used to assess chemical purity.

Gas Chromatography (GC): A common method employs a capillary column (e.g., DB-5 or

equivalent) with a flame ionization detector (FID). A temperature gradient program is typically

used to separate the main component from any volatile impurities or starting materials.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18

column and a UV detector is also suitable for purity determination. The mobile phase usually

consists of a mixture of water and acetonitrile or methanol.

Determination of Enantiomeric Excess
The enantiomeric purity is a critical quality attribute. Chiral chromatography is the definitive

method for this analysis.

Chiral Gas Chromatography (GC): The enantiomers of 4-chloro-3-hydroxybutyronitrile can be

separated on a chiral GC column (e.g., a cyclodextrin-based stationary phase). In some

cases, derivatization of the hydroxyl group, for instance, by acetylation, may be required to

improve the separation and detection of the enantiomers.

Conclusion
(3S)-4-Chloro-3-hydroxybutanenitrile is a high-value chiral intermediate with a well-established

and critical role in the pharmaceutical industry. Its efficient and stereoselective synthesis is key

to the production of life-saving statin medications. This guide has provided a comprehensive

overview of its properties, synthesis, and analytical control, offering valuable insights for

professionals in drug discovery and development. The ongoing development of greener,

biocatalytic synthetic routes highlights the continuous innovation in the manufacturing of this

important molecule, ensuring its continued availability for the production of essential medicines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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